3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
3-Methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core. Key structural attributes include:
- Position 3: A methyl group.
- Position 2: A (2-methylbenzyl)thio substituent.
- Position 7: A phenyl group.
This scaffold is of interest in medicinal chemistry due to its resemblance to kinase inhibitors and other bioactive molecules.
Properties
IUPAC Name |
3-methyl-2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14-8-6-7-11-16(14)13-26-21-23-18-17(15-9-4-3-5-10-15)12-22-19(18)20(25)24(21)2/h3-12,22H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIJCZQAZKTRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth, survival, and inflammation.
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues. This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway.
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . The inhibition of these pathways results in the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also leads to a reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Pharmacokinetics
The compound’s molecular weight is244.355 Da , which is within the optimal range for oral bioavailability
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production. It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
3-Methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C28H25N3O2S
- Molecular Weight : 467.59 g/mol
- Purity : Typically 95% .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, thiazolopyridine derivatives demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MIC) as low as 0.21 μM . Although specific data on this compound's activity against these pathogens is limited, the structural similarities suggest potential efficacy.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine synthesis pathway and is a target for various therapeutic agents. Compounds that include pyrrolo[3,2-d]pyrimidine motifs have been studied for their ability to inhibit DHODH, which could lead to applications in treating conditions such as cancer and autoimmune diseases .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes critical for pathogen survival and proliferation.
- Cell Cycle Interference : Some derivatives have been noted for their ability to induce apoptosis in cancer cell lines by disrupting cell cycle progression.
- Antioxidant Properties : Certain studies suggest that related compounds possess antioxidant capabilities, which can contribute to their therapeutic effects .
Case Studies
A study evaluating the biological activity of various pyrrolopyrimidine derivatives highlighted their potential as antimicrobial agents and enzyme inhibitors. The compounds were subjected to in vitro assays that measured their effects on bacterial growth and enzyme activity, revealing promising results that warrant further investigation .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Substitution at Position 2: Thioether Modifications
The thioether group at position 2 is a critical site for structural diversification. Key analogs include:
Key Insights :
Substitution at Position 3: N-Modifications
Position 3 modifications influence steric bulk and solubility:
Key Insights :
Substitution at Position 7: Phenyl Group Variations
The phenyl group at position 7 is conserved in most analogs but varies in substituent patterns in related scaffolds (e.g., pyrazolo[3,4-d]pyrimidinones in ).
Physicochemical Data
- Molecular Weight : Most analogs fall between 350–500 Da, within the "rule of five" range for drug-likeness.
- Lipophilicity : Halogenated and benzyl-containing analogs (e.g., ) exhibit higher logP values, favoring membrane permeability but risking solubility issues.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the pyrrolo[3,2-d]pyrimidine core of this compound?
- Methodological Answer : The pyrrolo[3,2-d]pyrimidine scaffold can be synthesized via cyclocondensation reactions using substituted pyrimidine precursors. For example, halogenated intermediates (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) can undergo alkylation with methyl iodide (MeI) in the presence of a base like Cs₂CO₃ in N-methyl-2-pyrrolidone (NMP) at 23°C, achieving ~81% yield . Thioether linkages (as in the target compound) are typically introduced via nucleophilic substitution using thiols under inert atmospheres. Purification via column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures is recommended .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and confirms bond lengths (e.g., mean C–C bond length = 0.005 Å) .
- NMR spectroscopy : ¹H/¹³C NMR can identify substituent effects, such as methyl group shifts (δ ~2.5 ppm for N-methyl) or aromatic proton splitting patterns .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Antitumor activity screening can utilize:
- Cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated from dose-response curves .
- Enzyme inhibition studies : Target-specific kinases (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays .
- Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for pyrrolo-pyrimidine derivatives be resolved?
- Methodological Answer :
- Orthogonal validation : Confirm activity using independent assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
- Analytical purity checks : Use HPLC (≥95% purity) to rule out impurities affecting results .
- Structural re-evaluation : Re-examine NMR/X-ray data to verify correct stereochemistry or tautomeric forms, which can alter bioactivity .
Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?
- Methodological Answer :
- Proteomics : SILAC or TMT labeling to identify differentially expressed proteins in treated vs. untreated cells .
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases), validated by site-directed mutagenesis .
- Competitive binding assays : Co-administration with known inhibitors (e.g., staurosporine for kinases) to assess target engagement .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Methodological Answer :
- Substituent variation : Systematically modify the 2-methylbenzylthio group (e.g., electron-withdrawing/-donating substituents) and evaluate effects on logP and IC₅₀ .
- Bioisosteric replacement : Replace the thioether with sulfoxide/sulfone groups to modulate solubility and binding kinetics .
- Pharmacophore modeling : Generate 3D QSAR models using CoMFA/CoMSIA to predict critical interaction regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
